4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .
Scientific Research Applications
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and triazole derivatives, such as:
- 4-Methyl-5-(thiophen-2-YL)-4H-1,2,4-triazole-3-thiol
- 4-Methyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol
- 4-Methyl-5-(pyridin-3-YL)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol apart is its unique combination of a thiophene ring and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C7H7N3S2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
4-methyl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-2-3-12-4-5/h2-4H,1H3,(H,9,11) |
InChI Key |
VVICOSXOIIRSEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC=C2 |
Origin of Product |
United States |
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